S-Phenyl iodoethanethioate
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Overview
Description
S-Phenyl iodoethanethioate is an organosulfur compound characterized by the presence of a phenyl group attached to an iodoethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl iodoethanethioate typically involves the reaction of phenylthiol with iodoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SH+CH3CH2I→C6H5SCH2CH3+HI
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
S-Phenyl iodoethanethioate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.
Comparison with Similar Compounds
Similar Compounds
Phenylthiol: Similar sulfur-containing compound but lacks the iodoethanethioate moiety.
Iodoethane: Contains the iodine atom but lacks the sulfur group.
Phenyl iodide: Contains both phenyl and iodine but lacks the ethanethioate group.
Properties
CAS No. |
67532-83-6 |
---|---|
Molecular Formula |
C8H7IOS |
Molecular Weight |
278.11 g/mol |
IUPAC Name |
S-phenyl 2-iodoethanethioate |
InChI |
InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
YSEIRMTWYIYLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CI |
Origin of Product |
United States |
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